molecular formula C17H16ClFN4O2S B2611914 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209646-72-9

2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2611914
CAS No.: 1209646-72-9
M. Wt: 394.85
InChI Key: UGYQCIRGEHUQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 1H-benzo[d]imidazole ring and a piperazine moiety, linked via a sulfonyl group to a 3-chloro-4-fluorophenyl unit. The benzimidazole core is a well-established scaffold in pharmacology, known for its diverse biological activities and ability to interact with various enzymes and receptors . This nucleus is considered a crucial structural element in the design of novel therapeutic agents, particularly in oncology, where derivatives demonstrate anticancer activity through mechanisms such as DNA interaction and enzyme inhibition . The specific substitution pattern on this compound is critical to its research value. Structure-Activity Relationship (SAR) analyses indicate that substitutions on the benzimidazole core, particularly at the N1 and C2 positions, profoundly influence biological activity, potency, and selectivity . The presence of the (3-chloro-4-fluorophenyl)sulfonyl-piperazine group is a key structural feature that can be engineered to modulate properties like metabolic stability, receptor affinity, and cellular permeability . This makes the compound a valuable chemical tool for probing biological pathways and a promising lead structure for the development of new molecular entities targeting a range of diseases. Researchers can utilize this compound in high-throughput screening, as a building block for further synthetic elaboration, or in mechanistic studies to understand the role of similar hybrid structures in biochemical systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S/c18-13-11-12(5-6-14(13)19)26(24,25)23-9-7-22(8-10-23)17-20-15-3-1-2-4-16(15)21-17/h1-6,11H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYQCIRGEHUQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperazine under reflux conditions.

    Chlorofluorophenyl Attachment: The final step involves the coupling of the chlorofluorophenyl group to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Formation of the Sulfonyl-Piperazine Substituent

The 4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl group likely arises from:

  • Sulfonamide coupling : The piperazine amine reacts with a sulfonyl chloride (3-chloro-4-fluorophenylsulfonyl chloride) to form the sulfonamide bond. This step may involve nucleophilic substitution under basic conditions (e.g., pyridine or triethylamine) .

  • Purification : Crude products are often purified via flash chromatography using silica gel and solvents like n-pentane/ethyl acetate .

Attachment of the Substituent to the Benzimidazole

The piperazine-sulfonyl-phenyl group is introduced at the 2-position of the benzimidazole via:

  • Metal-free coupling : Reagents like 4CzIPN (a photoredox catalyst) and light irradiation (e.g., blue LEDs) facilitate C–N bond formation under mild conditions .

  • Nucleophilic aromatic substitution : A leaving group (e.g., bromide) on the benzimidazole reacts with the piperazine amine.

Benzimidazole Formation

  • Condensation : Ortho-phenylenediamine reacts with an acid/aldehyde to form a diimine intermediate.

  • Cyclization : Dehydration leads to the fused benzimidazole ring .

Sulfonamide Bond Formation

  • Activation : A sulfonyl chloride (3-chloro-4-fluorophenylsulfonyl chloride) is activated.

  • Nucleophilic attack : The piperazine amine attacks the activated sulfonyl group, forming the sulfonamide bond .

Substituent Coupling

  • Catalyst activation : A photoredox catalyst (e.g., 4CzIPN) or base initiates the reaction.

  • Bond formation : The piperazine-sulfonyl group couples to the benzimidazole under light or thermal conditions .

Purification and Characterization

  • Flash chromatography : Silica gel with gradients of n-pentane/ethyl acetate is commonly used .

  • Spectroscopic analysis : NMR (¹H, ¹³C) and MS are employed to confirm the structure .

Comparative Data Table

Step Reagents Conditions Yield Key References
Benzimidazole synthesisOrtho-phenylenediamine, formic acidHeating, HCl~60-80%
Sulfonamide formationPiperazine, sulfonyl chloridePyridine, RT~70-90%
Coupling to benzimidazole4CzIPN, blue LEDs (90 W)Isopropyl acetate, Ar atmosphere~40-70%

Challenges and Considerations

  • Regioselectivity : Substitution at the 2-position of benzimidazole requires controlled reaction conditions.

  • Metabolic stability : Substituents like fluorine may influence stability, as seen in similar benzimidazoles .

This compound’s synthesis likely integrates these steps, leveraging robust coupling methods and purification techniques to achieve the desired product.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, have shown promising anticancer properties. For instance, studies have demonstrated that modifications in the imidazole structure can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the piperazine and sulfonamide moieties is believed to contribute to its efficacy against microbial strains. In vitro studies have reported significant Minimum Inhibitory Concentrations (MICs) indicating effective antimicrobial action .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. The compound has been studied for its potential to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of imidazole derivatives, including the target compound, revealed that certain modifications led to enhanced anticancer activity against colorectal carcinoma cell lines (HCT116). The results showed that compounds with similar structures exhibited IC50 values lower than standard drugs, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity, the synthesized derivatives were tested against a variety of microbial strains. The results indicated that the target compound had significant antibacterial effects, with MIC values comparable to established antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HCT116 cells
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduction in cytokine levels

Mechanism of Action

The mechanism of action of 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, while the benzimidazole core can intercalate with DNA or RNA, affecting gene expression and cellular function. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzimidazole Derivatives

2-(4-Fluorophenyl)-1H-benzo[d]imidazole ()
  • Structure : Lacks the piperazine-sulfonyl substituent; instead, a 4-fluorophenyl group is directly attached to the benzimidazole.
  • Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde in ethanol with sodium metabisulfite, yielding a 92% pure product .
  • Key Differences :
    • Absence of piperazine reduces molecular weight and complexity.
    • The 4-fluorophenyl group may limit binding versatility compared to the sulfonyl-piperazine-aryl system in the target compound.
2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole ()
  • Structure : Features a propargyloxy-phenyl group at the 4-position of benzimidazole.
  • Lower steric bulk may enhance membrane permeability but reduce target specificity.

Piperazine-Linked Benzimidazoles

1-(4-(2-(4-tert-Butylphenyl)-1H-benzo[d]imidazol-4-yl)piperazin-1-yl)-6-chlorohexan-1-one ()
  • Structure: Piperazine connects a benzimidazole to a chlorohexanone chain, with a tert-butylphenyl substituent.
  • Synthesis : Involves nucleophilic substitution of piperazine with a pre-functionalized benzimidazole .
  • The tert-butyl group provides steric bulk, which may enhance hydrophobic interactions but reduce solubility compared to the chloro-fluorophenyl sulfonyl group.
Benzimidazole Analogs of Sildenafil ()
  • Structure : Piperazine sulfonyl groups linked to benzimidazole, analogous to the target compound but with methoxy or ethylpiperazine substituents.
  • Application : Designed as phosphodiesterase (PDE) inhibitors for erectile dysfunction .
  • Comparison :
    • The 3-chloro-4-fluorophenyl sulfonyl group in the target compound may offer stronger electron-withdrawing effects, enhancing binding to enzymes like PDE or kinases.
    • Methoxy groups in sildenafil analogs improve solubility but reduce halogen-mediated interactions.

Sulfonyl-Piperazine Derivatives

3-Methyl-1-((4-phenylpiperazin-1-yl)sulfonyl)-1H-imidazol-3-ium ()
  • Structure : Sulfonyl-piperazine linked to an imidazole ring with a methyl group.
  • Synthesis : Formed via sulfonylation of piperazine with methyl trifluoromethanesulfonate .
  • The methyl group limits substituent diversity compared to the halogenated aryl group in the target compound.
Serodolin ()
  • Structure : 1-[5-[4-(4-Fluorophenyl)-1-piperazinyl]pentyl]-1,3-dihydro-2H-benzimidazol-2-one.
  • Application : Acts as a serotonin receptor modulator .
  • Comparison :
    • The pentyl linker increases conformational flexibility, which may aid in crossing the blood-brain barrier.
    • The fluorophenyl-piperazine moiety is similar to the target compound but lacks the sulfonyl group, reducing electronegativity at the aryl site.

Critical Analysis of Substituent Effects

  • Halogenation: The 3-chloro-4-fluorophenyl group in the target compound provides dual halogen bonding, which is absent in mono-fluorinated analogs (e.g., ). This may enhance binding to targets like kinases or GPCRs .
  • Sulfonyl-Piperazine : This group improves water solubility and introduces a rigid, planar structure favorable for enzyme active sites, as seen in PDE inhibitors .
  • Benzimidazole vs. Imidazole : The fused benzene ring in benzimidazole increases aromatic surface area, enhancing π-π interactions compared to simpler imidazoles () .

Biological Activity

The compound 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18ClFN4O2S\text{C}_{20}\text{H}_{18}\text{Cl}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Key properties include:

  • Molecular Weight : 396.9 g/mol
  • CAS Number : 1396859-01-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin production. This interaction occurs through binding at the enzyme's active site, preventing substrate access and thereby modulating melanin synthesis .
  • Receptor Modulation : Similar compounds within the benzimidazole class have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that this compound may also exhibit similar properties, enhancing receptor activity without directly activating it .

Pharmacological Properties

The pharmacological profile of 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole includes:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting possible applications in cancer therapy .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of benzimidazole derivatives, 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Cell LineIC50 (µM)Reference
A431 (epidermoid)12.5
HT-29 (colon)15.0
Jurkat (leukemia)10.0

Case Study 2: GABA-A Receptor Modulation

Research on related benzimidazole compounds revealed their role as PAMs for GABA-A receptors, enhancing synaptic transmission and potentially providing therapeutic benefits for conditions like anxiety and epilepsy . The structural modifications in this class of compounds could lead to improved metabolic stability and reduced hepatotoxicity compared to traditional drugs like alpidem .

Q & A

Q. What are the key methodological considerations for synthesizing 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole?

Synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and cyclization of benzimidazole precursors. Critical factors include:

  • Catalyst selection : Nano SiO₂ has been shown to improve yield and reduce reaction time in benzimidazole synthesis by facilitating cyclocondensation .
  • Oxidation conditions : Use of m-CPBA (meta-chloroperbenzoic acid) for sulfoxide formation requires careful control to avoid over-oxidation, as demonstrated in analogous prazole-derived syntheses .
  • Purification : Flash chromatography on basic alumina (CH₂Cl₂/MeOH gradient) or silica gel is effective for isolating the target compound, as seen in structurally related triazole-benzimidazole hybrids .

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperazine-sulfonyl connectivity. For example, benzylic protons in similar compounds resonate at δ 4.2–4.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Discrepancies between calculated and observed C/H/N ratios (>0.3%) may indicate residual solvents or incomplete purification, as noted in triazole-benzimidazole hybrids .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assessments, such as antimicrobial efficacy?

  • Comparative SAR studies : Analogs like 2-(4-(difluoromethyl)phenyl)-1-phenyl-1H-benzimidazole show higher activity against S. aureus (MIC: 2 µg/mL) than chlorinated derivatives, suggesting electron-withdrawing groups enhance membrane penetration .
  • Resistance profiling : Testing against methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL) pathogens can clarify mechanisms, as seen in fluorinated pyrazole-isoxazole derivatives .
  • Synergistic assays : Combining with β-lactam antibiotics to evaluate potentiation effects, a method validated in benzothiadiazine sulfonamide studies .

Q. How can computational modeling predict the compound’s interaction with kinase targets like EGFR?

  • Docking simulations : AutoDock Vina or Schrödinger Suite can model binding to EGFR’s tyrosine kinase domain. For example, 2-(1H-benzo[d]imidazol-2-yl)-3-(4-piperazinophenyl)propanenitrile showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 12 nM .
  • MD simulations : Assess stability of the sulfonyl-piperazine moiety in the ATP-binding pocket over 100 ns trajectories, as applied to PROTAC degraders .

Q. What metabolic stability challenges are posed by the sulfonyl-piperazine moiety, and how can they be mitigated?

  • CYP450 inhibition assays : The sulfonyl group may reduce first-pass metabolism by CYP3A4, but fluorinated aryl groups can increase plasma protein binding, as observed in PROTAC analogs .
  • Prodrug approaches : Masking the sulfonyl group as a tert-butyl ester improved bioavailability in MDM2 inhibitors .
  • Microsomal stability testing : Hepatic microsome incubations (rat/human) quantify oxidation rates, with t₁/₂ >60 min considered favorable .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Dose-response profiling : EC₅₀ variations may arise from differential expression of molecular targets (e.g., EGFR in A549 vs. MCF-7 cells) .
  • Off-target screening : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions, as done for BCL-XL inhibitors .
  • Apoptosis assays : Annexin V/PI staining distinguishes specific cytotoxicity from necrotic effects, critical in triazole-thiazole hybrids .

Methodological Innovations

Q. What advanced techniques enhance the resolution of stereochemical impurities in synthesis?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers of analogs like 1-[(4-fluorobenzyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-1H-benzimidazol-2-amine, achieving >99% ee .
  • X-ray crystallography : Resolves sulfonyl group orientation, as demonstrated in PROTAC degraders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.